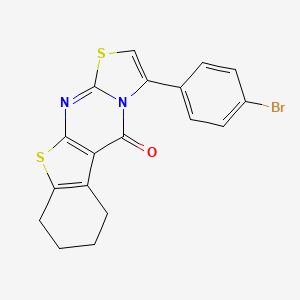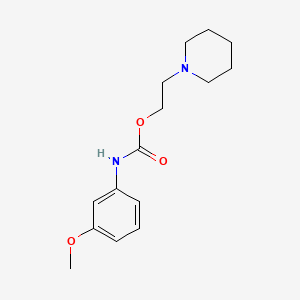
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate typically involves the reaction of 1-(3-methoxyphenyl)isocyanate with 2-(1-piperidyl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction proceeds as follows:
- Dissolve 1-(3-methoxyphenyl)isocyanate in an anhydrous solvent such as dichloromethane.
- Add 2-(1-piperidyl)ethanol dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product purification can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperidine ring and methoxyphenyl group contribute to the binding affinity and specificity of the compound for its targets.
相似化合物的比较
Similar Compounds
2-(1-piperidyl)ethyl N-phenylcarbamate: Lacks the methoxy group on the phenyl ring.
2-(1-piperidyl)ethyl N-(4-methoxyphenyl)carbamate: The methoxy group is positioned at the para position instead of the meta position.
2-(1-piperidyl)ethyl N-(3-chlorophenyl)carbamate: The methoxy group is replaced with a chloro group.
Uniqueness
2-(1-piperidyl)ethyl N-(3-methoxyphenyl)carbamate is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
76875-81-5 |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
2-piperidin-1-ylethyl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-7-5-6-13(12-14)16-15(18)20-11-10-17-8-3-2-4-9-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18) |
InChI 键 |
MFSNOTSTCDAERK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


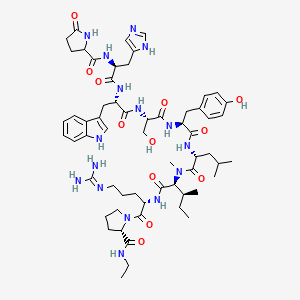

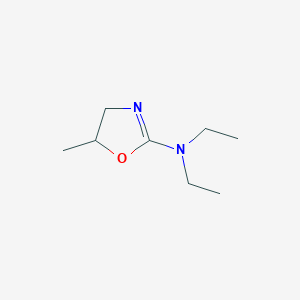
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)

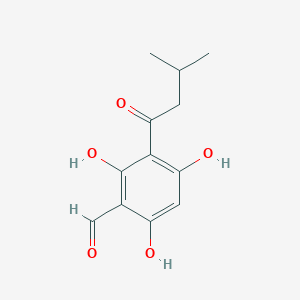
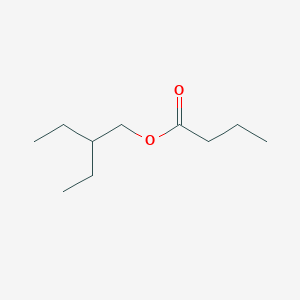
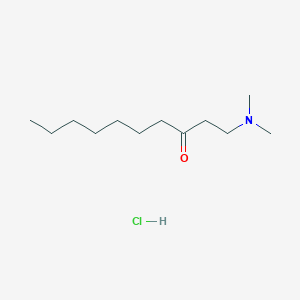



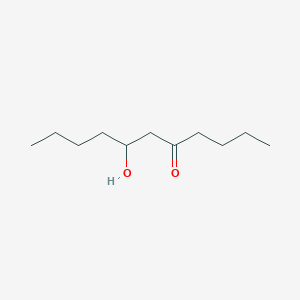
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
